N-(2,3-dimethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
This compound features a structurally complex scaffold combining an imidazo[2,1-c][1,2,4]triazole core substituted with a 4-methoxyphenyl group, linked via a sulfanyl bridge to an acetamide moiety bearing a 2,3-dimethylphenyl substituent .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14-5-4-6-18(15(14)2)22-19(27)13-29-21-24-23-20-25(11-12-26(20)21)16-7-9-17(28-3)10-8-16/h4-10H,11-13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCQUVVUQSQNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole-triazole core, followed by the introduction of the sulfanyl-acetamide group. Common reagents used in these reactions include various chlorinating agents, sulfur sources, and amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature regulation is crucial to maintain consistency and efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents like halogens or nitro groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine). Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, pending further research and clinical trials.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Pharmacological Prospects
The compound’s structural complexity positions it as a candidate for further evaluation in inflammation and infectious disease models. Comparative studies with ’s trimethylphenyl analog could clarify the impact of aryl substitution on bioavailability. Additionally, molecular docking studies comparing its imidazo-triazole core with ’s trifluoromethylphenyl derivative may reveal target selectivity trends .
Biological Activity
N-(2,3-dimethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic targets, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylphenyl group , an imidazole-triazole moiety , and a sulfanyl-acetamide linkage . This unique combination of functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O2S |
| Molecular Weight | 407.42 g/mol |
| CAS Number | 921857-97-8 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind at active sites or allosteric sites of target proteins, modulating their activity.
Potential Targets
- Dopamine Receptors : Preliminary studies suggest that compounds in this class may exhibit selective agonist activity towards dopamine D3 receptors. This interaction could have implications for treating neuropsychiatric disorders by protecting dopaminergic neurons from degeneration .
- Acetylcholinesterase (AChE) : Similar compounds have shown promise as AChE inhibitors, which are critical for managing Alzheimer's disease by preventing the breakdown of acetylcholine .
In Vitro Studies
Research indicates that this compound exhibits significant activity in various biological assays:
- Dopamine Receptor Agonism : The compound has been evaluated for its ability to activate D3 dopamine receptors. It demonstrated a potent EC50 value in the nanomolar range (specific values pending further detailed studies) .
- Neuroprotection : In cellular models of neurodegeneration, it has shown protective effects against oxidative stress-induced cell death in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) .
Case Studies
- Neuroprotective Effects : A study focusing on the neuroprotective properties of similar compounds highlighted their ability to prevent cell death in models of Parkinson's disease through modulation of dopamine signaling pathways.
- Cognitive Enhancement : Another study explored the cognitive-enhancing effects associated with AChE inhibition by compounds structurally related to this compound. Results indicated improvements in memory retention in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
